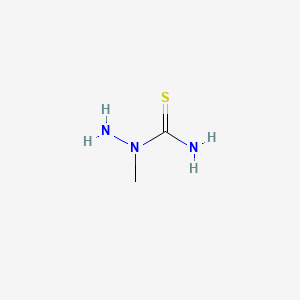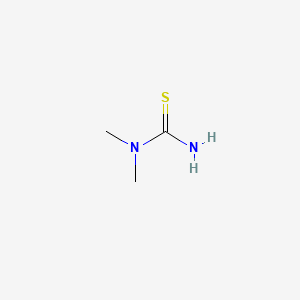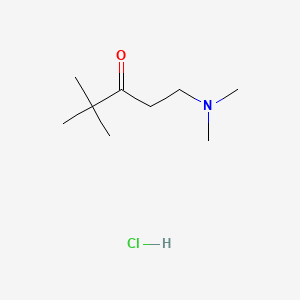![molecular formula C7H13NO4S B1274285 3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid CAS No. 247109-39-3](/img/structure/B1274285.png)
3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid is a chemical compound known for its unique structure and properties. It is also referred to as delta-aminolevulinic acid or 5-aminolevulinic acid. This compound has a molecular formula of C7H13NO4S and a molecular weight of 207.25 g/mol. It is widely studied for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid involves several steps. One common synthetic route includes the reaction of thiolane-1,1-dioxide with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of thiols or amines .
Scientific Research Applications
3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the biosynthesis of heme, an essential component of hemoglobin. In medicine, it is used in photodynamic therapy for the treatment of certain types of cancer. Additionally, it has industrial applications in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid involves its conversion to protoporphyrin IX, which then interacts with molecular oxygen to produce reactive oxygen species . These reactive oxygen species can cause damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to selectively target cancer cells .
Comparison with Similar Compounds
3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid can be compared with other similar compounds, such as 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid and 3-[(1,1-dioxothiolan-3-yl)amino]-1-(p-tolyl)pyrrolidine-2,5-dione . While these compounds share structural similarities, this compound is unique due to its specific applications in photodynamic therapy and its role as a precursor in heme biosynthesis.
Properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c9-7(10)1-3-8-6-2-4-13(11,12)5-6/h6,8H,1-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVXZBQFTASZSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389203 |
Source


|
| Record name | 3-[(1,1-dioxothiolan-3-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247109-39-3 |
Source


|
| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1,1-dioxothiolan-3-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)





![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)



